3-[(1-Methylprop-2-enyl)oxy]benzaldehyde
Description
3-[(1-Methylprop-2-enyl)oxy]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the third position with a 1-methylprop-2-enyloxy group. This compound is characterized by its aldehyde functional group at the para position of the benzene ring and a branched allyl ether substituent.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-but-3-en-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h3-9H,1H2,2H3 |
InChI Key |
BHZZWPQWHIIUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde can be compared to other benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and bioactivities. Below is a detailed analysis:
Substituent Effects and Reactivity
3,4-Bis((4-Fluorobenzyl)oxy)benzaldehyde (B1) ():
This compound has dual 4-fluorobenzyloxy groups at positions 3 and 4 of the benzene ring. The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde group, making it more reactive toward nucleophilic addition compared to the prenyl-substituted derivative. B1 is synthesized via a two-step alkylation process with 1-(bromomethyl)-4-fluorobenzene and K₂CO₃, yielding a crystalline solid with 72.8% efficiency .- 4-((5-Morpholinopentyl)oxy)benzaldehyde (2a) (): Substituted with a morpholine-containing pentyl chain, this derivative exhibits increased solubility in polar solvents due to the tertiary amine moiety. Its aldehyde group participates in Hantzsch adduct formation, enabling applications in cholinesterase inhibition. Synthesis involves nucleophilic substitution with morpholine, achieving a 32% yield as an oil .
Eurotium-Derived Benzaldehydes ():
Natural benzaldehyde derivatives from Eurotium fungi, such as compounds 26 and 35 , feature prenyl (3-methyl-2-butenyl) and epoxyheptadienyl chains. These substituents confer antioxidative and antimicrobial activities, contrasting with synthetic derivatives’ pharmacological focus. For example, compound 35 contains a conjugated diene system that enhances radical scavenging capacity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₂O₂ | 176.21 | Likely liquid | Aldehyde, prenyl ether |
| B1 (3,4-bis((4-fluorobenzyl)oxy)) | C₂₁H₁₆F₂O₃ | 354.35 | White solid | Aldehyde, fluorobenzyl ether |
| 4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde (10a) | C₁₆H₁₆O₄ | 272.29 | White solid | Aldehyde, methoxy, benzyl ether |
| Eurotirubrin A (37) | C₂₀H₂₆O₄ | 330.42 | Yellow powder | Aldehyde, prenyl, dihydroxy |
Notes:
- The prenyl group in this compound reduces crystallinity compared to fluorinated or methoxylated derivatives.
- Eurotium-derived compounds often exhibit lower thermal stability due to complex aliphatic chains .
Key Research Findings
- Structural-Activity Relationships : The presence of electron-withdrawing groups (e.g., F, OCH₃) enhances aldehyde reactivity, while prenyl or aliphatic chains improve lipid solubility and membrane penetration .
- Bioactivity Trade-offs : Fluorinated derivatives (e.g., B1) prioritize synthetic efficiency and crystallinity, whereas natural prenylated derivatives (e.g., Eurotirubrin A) excel in bioactivity diversity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde, and how can purity be ensured?
- Methodology : The compound can be synthesized via alkylation of 3-hydroxybenzaldehyde with 1-methylprop-2-enyl bromide under basic conditions (e.g., KOH/DMSO) . Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical to achieve >95% purity, as demonstrated in analogous benzaldehyde syntheses .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.6 in ethyl acetate/hexane 1:4) and confirm purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Expect peaks for the aldehyde proton (δ 9.8–10.2 ppm), allylic methyl group (δ 1.8–2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+ ≈ 191.1 m/z) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Perform DFT calculations to map electron density distribution, focusing on the aldehyde group’s electrophilicity. Experimental validation can involve reactions with Grignard reagents or hydrazines, comparing yields to computational predictions .
- Data Contradictions : Conflicting reports on regioselectivity in similar compounds (e.g., para vs. ortho substitution) may arise from solvent polarity or catalyst choice .
Q. What strategies mitigate competing side reactions (e.g., oxidation or polymerization) during functionalization of the allyloxy group?
- Methodology : Use inert atmospheres (N2/Ar) and low temperatures (0–5°C) during reactions. Stabilize the allyloxy moiety via temporary protection (e.g., TBDMS for hydroxyl groups) or radical inhibitors (e.g., BHT) .
- Case Study : In analogous compounds, uncontrolled oxidation led to benzoic acid derivatives, reducing yields by 30–40% .
Q. How can computational models predict the compound’s potential biological activity (e.g., MAO inhibition)?
- Methodology : Dock the compound into MAO-B active sites (PDB: 2V5Z) using AutoDock Vina. Validate predictions with in vitro assays measuring IC50 values against recombinant MAO-B .
- Experimental Design : Compare inhibitory activity to known MAO inhibitors (e.g., selegiline) and assess selectivity via MAO-A/MAO-B ratio analysis .
Q. What analytical workflows resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting point, 2D NMR for structure elucidation). For example, inconsistent mp reports (e.g., 100–102°C vs. 105–107°C) may stem from polymorphic forms or residual solvents .
- Best Practices : Publish full experimental conditions (e.g., heating rate in DSC) to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
